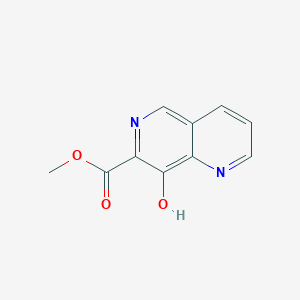
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate
Vue d'ensemble
Description
“Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate” is a chemical compound. It is a derivative of 1,6-naphthyridine .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate, has been a subject of interest in the field of synthetic chemistry . For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .Applications De Recherche Scientifique
Spectroscopic and Theoretical Studies
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate and its derivatives have been extensively studied for their solvatochromic properties in different solvents. This research is significant in understanding the interactions of these compounds with solvents of varying polarity and hydrogen bond capacity. Santo et al. (2003) conducted a comprehensive study on this aspect, providing insights into the relative stabilities of isomers and intramolecular hydrogen-bonded structures in such compounds (Santo et al., 2003).
Synthesis from Acyclic Precursors
The synthesis of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate from acyclic precursors has been a subject of research, highlighting the compound's potential in various chemical syntheses. Blanco et al. (1999) reported on the methods of synthesizing various derivatives of this compound, demonstrating its versatility in chemical synthesis (Blanco et al., 1999).
Potential in Cancer Therapeutics
A notable application of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate is in cancer therapeutics. Research has explored its potential as a scaffold for developing cytotoxic agents for cancer treatment. Zeng et al. (2012) focused on designing novel analogues of this compound to improve upon its limitations as antiviral agents and to repurpose them as cytotoxic agents in cancer therapeutics (Zeng et al., 2012).
Suzuki–Miyaura Reactions
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate also plays a role in Suzuki–Miyaura reactions, which are crucial in organic chemistry for creating carbon-carbon bonds. Kumar and Khan (2017) studied its use in chemo-selective Suzuki–Miyaura reactions, leading to the synthesis of highly substituted naphthyridines (Kumar & Khan, 2017).
Spectroscopic Properties
Research has also been conducted on the synthesis and spectroscopic properties of novel polyfunctionally substituted naphthyridines, including derivatives of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate. Perillo et al. (2009) provided valuable data on the spectroscopic characteristics of these compounds, which is essential for their application in various scientific fields (Perillo et al., 2009).
Propriétés
IUPAC Name |
methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-9(13)7-6(5-12-8)3-2-4-11-7/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCSXBRXJCGXNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=CC=NC2=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625072 | |
| Record name | Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |
CAS RN |
410542-68-6 | |
| Record name | Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

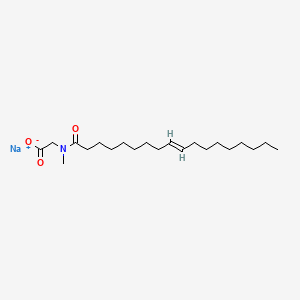
![beta-Alanine, N-(2-carboxyethyl)-N-[3-(decyloxy)propyl]-, monosodium salt](/img/structure/B1629968.png)
![Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B1629970.png)
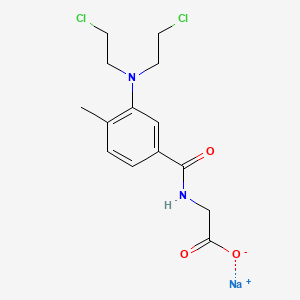
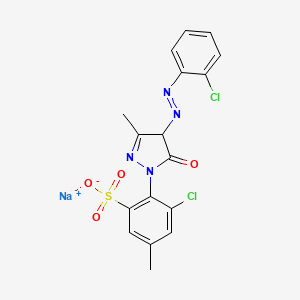
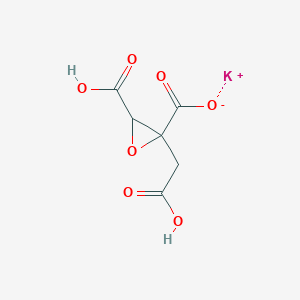

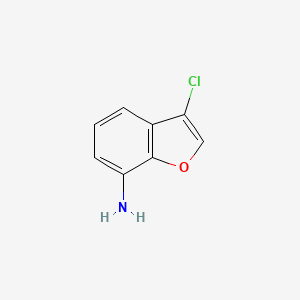
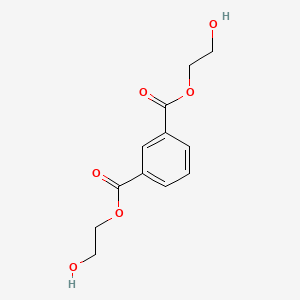
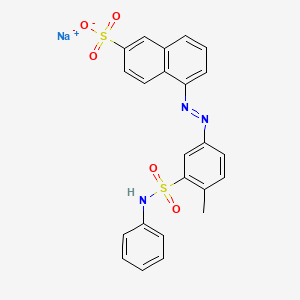
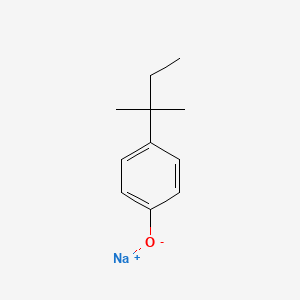
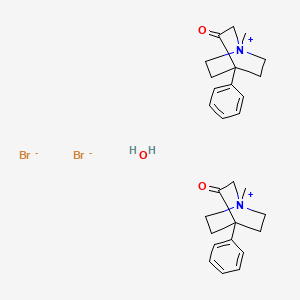
![Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt](/img/structure/B1629989.png)
